3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex heterocyclic structures containing multiple functional groups. The compound features a benzene ring substituted at the meta position with both a sulfonyl chloride group and a 5-methyl-1,3,4-oxadiazole heterocycle. The International Union of Pure and Applied Chemistry name reflects the priority of the sulfonyl chloride functionality, with the oxadiazole ring treated as a substituent on the benzene core structure.
The molecular structure contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical reactivity and physical properties. The oxadiazole ring adopts a planar conformation due to its aromatic character, while the sulfonyl chloride group exhibits tetrahedral geometry around the sulfur center. The methyl substituent on the oxadiazole ring provides additional steric bulk and influences the compound's overall molecular recognition properties.
Structural representation systems provide standardized methods for encoding the molecular architecture. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl, which systematically describes the connectivity pattern starting from the methyl group on the oxadiazole ring. The International Chemical Identifier representation offers an alternative encoding system that facilitates database searching and cross-referencing across multiple chemical information platforms.
The computational chemistry parameters derived from the molecular structure provide quantitative descriptors for drug-likeness and molecular properties. The topological polar surface area measures 73.06 square angstroms, indicating moderate polarity that influences solubility characteristics. The calculated logarithm of the partition coefficient between octanol and water equals 1.97252, suggesting favorable lipophilicity for membrane permeation. The molecule contains five hydrogen bond acceptor sites and zero hydrogen bond donor groups, with two rotatable bonds contributing to conformational flexibility.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number 388088-81-1 serves as the unique international identifier for this compound. This registry number provides unambiguous identification across all chemical databases and commercial suppliers, ensuring consistent referencing in scientific literature and regulatory documentation. The Chemical Abstracts Service numbering system assigns sequential identifiers to chemical substances as they are first reported in the literature, with this particular number indicating registration in the Chemical Abstracts Service database.
Cross-validation across multiple authoritative sources confirms the molecular formula as C₉H₇ClN₂O₃S with a precise molecular weight of 258.68 grams per mole. The formula validation process involves systematic comparison of reported values from chemical suppliers, academic databases, and research publications to ensure accuracy and consistency. Each element count has been verified: nine carbon atoms forming the aromatic systems and methyl substituent, seven hydrogen atoms distributed across the structure, one chlorine atom in the sulfonyl chloride functionality, two nitrogen atoms within the oxadiazole ring, and three oxygen atoms including two in the sulfonyl group and one in the oxadiazole heterocycle.
The International Chemical Identifier Key IZKQGEKIDKCBSX-UHFFFAOYSA-N provides a hashed representation of the complete structural information, enabling rapid database searching and duplicate detection. This standardized identifier system facilitates automated chemical information processing and ensures compatibility across different software platforms and databases. The International Chemical Identifier string encodes the complete molecular connectivity, stereochemistry, and tautomeric information in a format that can be processed by chemical informatics tools.
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQGEKIDKCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381505 | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-81-1 | |
| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview and Key Intermediates
The preparation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically proceeds via:
- Formation of a benzene sulfonyl hydrazide intermediate.
- Cyclization to the 1,3,4-oxadiazole ring.
- Conversion of the sulfonamide or sulfonic acid group to the sulfonyl chloride.
This approach is supported by recent research demonstrating the synthesis of related compounds such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, which shares similar structural features and synthetic challenges.
Cyclization and Formation of the Oxadiazole Ring
A key step involves cyclization of acyl hydrazide derivatives to form the 1,3,4-oxadiazole ring. This is achieved by reacting the hydrazide intermediate with phosphorus oxychloride (POCl3), which acts both as a cyclizing agent and chlorinating reagent.
- Reagents: Phosphorus oxychloride (10 equivalents)
- Temperature: Heating at 80°C
- Duration: 4–5 hours
- Workup: Excess POCl3 distilled under vacuum; residue poured onto ice; neutralization with ammonia
- Yield: Approximately 66% for the oxadiazole sulfonyl chloride intermediate
This method results in the formation of the oxadiazole ring while regenerating the sulfonyl chloride group on the benzene ring. The process requires careful temperature control and handling of POCl3 due to its corrosive nature.
Preparation of the Sulfonyl Chloride Group via Diazonium Salt Route
An alternative and industrially relevant method for synthesizing benzenesulfonyl chlorides involves the reaction of diazonium salts derived from aminobenzenes bearing electron-withdrawing groups with thionyl chloride in aqueous media in the presence of electron transfer catalysts such as cuprous chloride (CuCl).
- Formation of diazonium salt by reaction of the aromatic amine with nitrous acid generated in situ (e.g., sodium nitrite and hydrochloric acid) at low temperatures (1–4°C).
- Reaction of the diazonium salt with a mixture of thionyl chloride and water at ambient temperature (18–25°C) for 15–20 hours.
- Use of electron transfer catalysts (CuCl or CuCl2) to facilitate the reaction.
- Isolation of the sulfonyl chloride product by extraction into organic solvents such as toluene or dichloromethane.
- Control of reaction temperature during diazonium salt addition to maintain between -10°C and +5°C to prevent decomposition.
- Avoidance of sulfur dioxide gas, improving scalability and safety.
This method is advantageous for large-scale production due to milder conditions and easier product isolation compared to sulfur dioxide-based methods.
Detailed Reaction Scheme and Steps
Based on the synthesis of related 4-substituted analogs, the preparation of this compound can be summarized as follows:
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 3-sulfamoyl benzoic acid hydrazide | Acetyl chloride in pyridine (acylation) | Diacyl hydrazide derivative | Not specified |
| 2 | Diacyl hydrazide derivative | Phosphorus oxychloride, 80°C, 4–5 h | Cyclized 1,3,4-oxadiazole sulfonyl chloride | ~66 |
| 3 | Oxadiazole sulfonyl chloride intermediate | Hydroxylamine hydrochloride, diisopropylethylamine, acetonitrile, 0–room temp, 3 h | N-hydroxy sulfonamide derivative | 35 |
| 4 | Oxadiazole sulfonyl chloride | Boiling water, 5 h | Sulfonic acid derivative | Moderate |
Note: Step 3 and 4 describe further transformations of the sulfonyl chloride intermediate into metabolites or derivatives, indicating the versatility of the sulfonyl chloride intermediate for further functionalization.
Analytical Validation
The identity and purity of the synthesized this compound and related intermediates are confirmed by:
Comparative Advantages and Considerations
| Method | Advantages | Disadvantages |
|---|---|---|
| POCl3 Cyclization | High yield, direct cyclization and chlorination | Use of corrosive POCl3, requires careful handling |
| Diazonium Salt with Thionyl Chloride | Scalable, avoids gaseous SO2, mild conditions | Requires low temperature control, catalyst use |
The choice of method depends on the scale, available equipment, and desired purity. The diazonium salt route with thionyl chloride is preferred industrially for sulfonyl chloride synthesis due to better scalability and safety profiles.
Chemical Reactions Analysis
Substitution Reactions with Amines
This compound reacts readily with primary and secondary amines to form sulfonamide derivatives, a key reaction in medicinal chemistry for designing enzyme inhibitors .
Reaction Mechanism
The sulfonyl chloride group undergoes nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride.
Experimental Protocol (General Case) :
-
Reagents : 1.0 equivalent of sulfonyl chloride, 1.2 equivalents of amine, 2.0 equivalents of triethylamine.
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Solvent : Acetonitrile (dry, 10 mL per mmol of sulfonyl chloride).
-
Conditions : Stirred at room temperature for 4–6 hours.
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Workup : Quenched with ice water, extracted with ethyl acetate, and purified via recrystallization.
Representative Examples:
Key Observations :
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Electron-donating groups (e.g., methoxy) slightly reduce reaction rates compared to electron-withdrawing substituents .
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Steric hindrance in bulky amines (e.g., 2-naphthylamine) moderately decreases yields .
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group hydrolyzes in aqueous media to form the corresponding sulfonic acid .
Reaction Conditions :
-
Reagents : Excess water.
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Temperature : Reflux (~100°C).
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Duration : 5 hours.
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Product : 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonic acid.
Characterization Data :
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Retention Time (HPLC) : 6.3 min.
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Mass Spectrometry : m/z 239 → 182 (MS/MS transition).
-
Yield : ~40–50% (dependent on purity of starting material).
Stability Under Synthetic Conditions
The 1,3,4-oxadiazole ring remains intact during typical reactions, as confirmed by:
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¹H NMR : No shifts in oxadiazole proton signals (δ 8.1–8.3 ppm) .
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LC-MS : No degradation products detected in reaction mixtures .
Side Reactions and Byproducts
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Chloride Displacement Incompleteness : Traces of unreacted sulfonyl chloride may persist if stoichiometric amine is insufficient .
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Oxadiazole Ring Oxidation : Prolonged exposure to strong oxidants (e.g., H₂O₂) can degrade the oxadiazole moiety, though this is not typical under standard conditions .
Industrial and Pharmacological Relevance
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This compound targets multiple molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is best understood through comparison with analogous compounds. Below is a detailed analysis:
Structural Isomers: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride
- Key Differences : The oxadiazole ring substitution pattern differs (1,2,4-oxadiazole vs. 1,3,4-oxadiazole). This positional isomerism alters electronic distribution and steric effects.
- Physical Properties: Property this compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride Molecular Formula C9H7ClN2O3S C9H7ClN2O3S Melting Point Not reported 67–69°C CAS RN Not explicitly stated 10185-62-3
- Applications : The 1,2,4-oxadiazole variant is commercially available (Kanto Reagents) and used in cross-coupling reactions, whereas the 1,3,4-oxadiazole derivative is more common in bioactive molecule synthesis .
Functional Group Variants: 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Key Differences : Replaces the sulfonyl chloride with a sulfanyl-propanamide chain and introduces a thiazole ring.
- Biological Activity : Demonstrates potent alkaline phosphatase inhibition (IC50 = 0.89 µM), attributed to the thiazole-oxadiazole hybrid structure. The sulfanyl linker enhances binding affinity compared to sulfonyl chloride’s electrophilic reactivity .
- Synthesis : Utilizes propanamide coupling instead of sulfonylation, reflecting divergent synthetic pathways for targeting enzyme inhibition .
Heterocyclic Replacements: (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl Chloride
- Key Differences : Substitutes the oxadiazole with a benzoxazole ring, altering aromaticity and electronic properties.
- Reactivity : The benzoxazole-sulfonyl chloride exhibits higher stability in aqueous media due to reduced electron withdrawal compared to oxadiazole derivatives.
- Applications : Used in peptide synthesis and as a protease inhibitor precursor, contrasting with the oxadiazole derivative’s role in kinase inhibition .
Substituent Modifications: 3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)aniline
- Key Differences : Cyclohexyl group replaces the methyl substituent on the oxadiazole, increasing lipophilicity (logP +1.2).
- Synthesis : Synthesized via nitration and reduction of benzohydrazide derivatives, followed by sulfonylation. The aniline group allows further functionalization, unlike the sulfonyl chloride’s direct reactivity .
Pharmaceutical Derivatives: (3R)-4-[(Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino)pyrrolidin-3-ol Dihydrochloride
- Key Differences: Incorporates a pyrrolidine-ethylamino side chain and exists as a dihydrochloride salt.
- Bioavailability : The hydrochloride salt improves aqueous solubility (logS = -2.1 vs. -4.3 for the sulfonyl chloride), making it suitable for oral administration.
- Applications : Targets neurological receptors, highlighting how structural complexity expands therapeutic scope compared to the simpler sulfonyl chloride .
Biological Activity
3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride (CAS Number: 388088-81-1) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The molecular formula of this compound is C₉H₇ClN₂O₃S. It features a sulfonyl chloride group attached to a benzene ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. The presence of the oxadiazole ring contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study found that derivatives of 1,3,4-oxadiazoles showed activity against various bacterial strains and fungi, suggesting that this compound may possess similar effects due to its structural characteristics .
Carbonic Anhydrase Inhibition
The compound has been studied as a potential inhibitor of carbonic anhydrase (CA), an enzyme crucial in maintaining acid-base balance in organisms. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, demonstrated selective inhibition of type II carbonic anhydrase. This suggests that this compound may also exhibit similar inhibitory effects through biotransformation into active metabolites .
Cytotoxicity and Antitumor Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves modulation of apoptotic pathways and inhibition of cell proliferation .
Case Studies and Research Findings
Metabolite Identification
Recent studies focused on the identification of metabolites resulting from the administration of related compounds. For example, N-hydroxy derivatives were synthesized and characterized using HPLC-MS/MS techniques. These metabolites are essential for understanding the pharmacokinetics and bioactivity of the parent compound .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step routes involving cyclization and sulfonation. For example, oxadiazole rings are typically formed by refluxing hydrazides with carbon disulfide (CS₂) in basic conditions (e.g., KOH/EtOH) . Subsequent sulfonation with chlorosulfonic acid or derivatives like 4-bromomethylbenzenesulfonyl chloride under controlled pH (e.g., 5% Na₂CO₃) ensures electrophilic substitution . Key variables include reaction time (4–6 hours for cyclization), temperature (reflux conditions), and inert atmospheres (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and methyl groups on the oxadiazole ring (δ 2.5–3.0 ppm). The sulfonyl chloride group does not exhibit protons but deshields adjacent aromatic carbons .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₉H₇ClN₂O₃S, exact mass 258.68) .
Q. What safety protocols are essential when handling this compound, particularly due to its sulfonyl chloride moiety?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The sulfonyl chloride group is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Storage should be in anhydrous conditions at 2–8°C .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data across studies?
- Methodology : Variations in melting points (e.g., 67–69°C vs. other reports) may arise from impurities or polymorphic forms. Recrystallization in ethanol or hexane can standardize purity. For spectral contradictions, cross-validate using high-resolution techniques (e.g., HRMS) and compare with structurally analogous compounds (e.g., sulfonyl fluoride derivatives ).
Q. What strategies enhance the electrophilicity of the sulfonyl chloride group for nucleophilic substitutions in complex syntheses?
- Methodology : Activate the sulfonyl chloride by using Lewis acids (e.g., AlCl₃) or polar aprotic solvents (DMF, DMSO). For example, coupling with amines or alcohols proceeds efficiently in DMF with NaH as a base, forming sulfonamides or sulfonate esters .
Q. How do structural modifications to the oxadiazole ring influence biological activity and chemical reactivity?
- Methodology :
- Reactivity : Electron-withdrawing groups (e.g., Cl, NO₂) on the oxadiazole increase electrophilicity, facilitating nucleophilic attacks. Methyl groups enhance lipophilicity but reduce ring polarity .
- Biological Activity : Analogues with triazine or thioether substituents show enhanced antimicrobial activity (e.g., MIC values <10 µM against S. aureus) . Compare with neuroreceptor-targeting derivatives (e.g., CAY 10566 ).
Q. What experimental designs are optimal for evaluating the compound’s potential in antimicrobial drug discovery?
- Methodology :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/-negative bacteria. Include positive controls (e.g., ciprofloxacin).
- Mechanistic studies : Assess enzyme inhibition (e.g., dihydrofolate reductase) via spectrophotometric assays .
- SAR analysis : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and correlate logP values with activity .
Key Considerations for Researchers
- Synthetic Challenges : Oxadiazole ring formation requires strict anhydrous conditions to avoid hydrolysis.
- Biological Relevance : The compound’s sulfonyl chloride group is a versatile handle for bioconjugation (e.g., probe development for enzyme inhibition studies ).
- Data Reproducibility : Always report solvent systems and purification methods to enable cross-study comparisons.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
